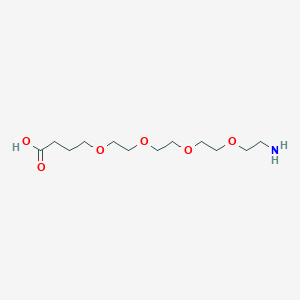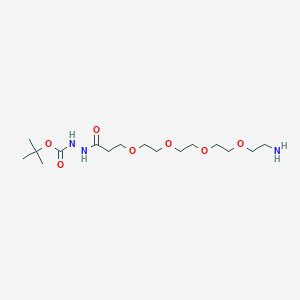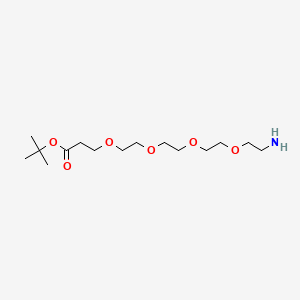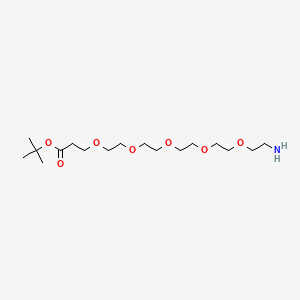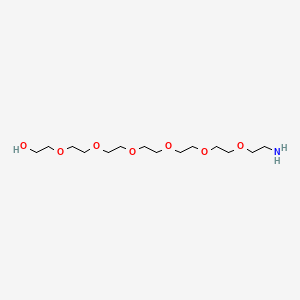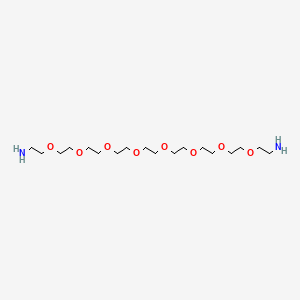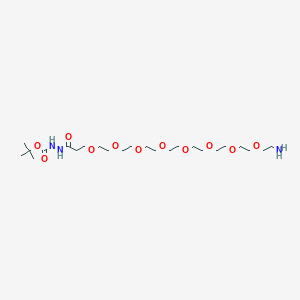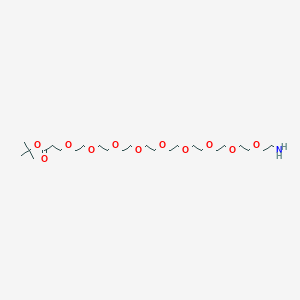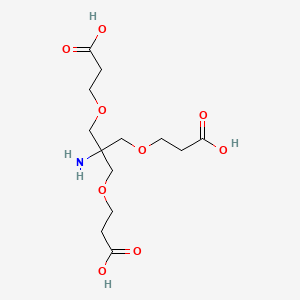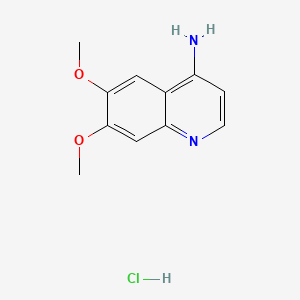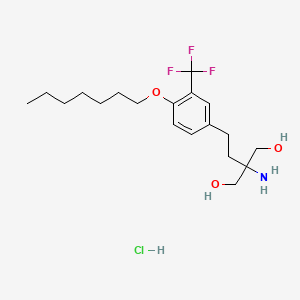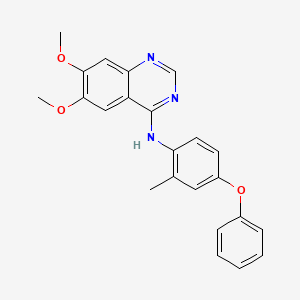
APS-2-79
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
APS-2-79 primarily targets the Kinase Suppressor of Ras (KSR) . KSR is a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) pathway . It plays a crucial role in the regulation of the MAPK signaling pathway, which is often deregulated in various cancers .
Mode of Action
This compound acts as a KSR-dependent MEK antagonist . It disrupts ATP biotin binding within the KSR2-MEK1 complex, achieving an inhibitory concentration (IC50) of 120 nM . This action stabilizes the inactive state of KSR, thereby antagonizing oncogenic Ras-MAPK signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras-MAPK pathway . By stabilizing the inactive state of KSR, this compound inhibits the phosphorylation and activation of MEK, a key component of the MAPK pathway . This leads to the suppression of oncogenic Ras-MAPK signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
This compound has been shown to suppress KSR-stimulated MEK and ERK phosphorylation . It also enhances the efficacy of the clinical MEK inhibitor trametinib within cancer cell lines containing K-Ras mutations . These actions suggest that this compound could be a potential therapeutic strategy for overcoming Ras-driven cancers .
Biochemical Analysis
Biochemical Properties
APS-2-79 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It binds competitively to the KSR2-MEK1 complex, inhibiting ATP biotin binding with an IC50 of 120 nM . By stabilizing the inactive state of KSR, this compound prevents the binding of RAF and the subsequent activation of MEK, thereby blocking the Ras-MAPK signaling pathway . This interaction is significant as it antagonizes oncogenic Ras signaling, which is a key driver in many cancers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells . Additionally, this compound enhances the efficacy of clinical MEK inhibitors, such as trametinib, within cancer cell lines containing K-Ras mutations . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the Ras-MAPK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds directly to KSR2 within the KSR2-MEK1 complex, stabilizing the inactive state of KSR and preventing RAF-mediated MEK phosphorylation . This action antagonizes oncogenic Ras signaling by inhibiting the conformational changes required for the activation of KSR-bound MEK . This compound also increases the potency of MEK inhibitors by releasing negative feedback signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C for up to three years in powder form and up to one year in solution form . This compound’s long-term effects on cellular function have been observed in in vitro studies, where it consistently suppresses KSR-stimulated MEK and ERK phosphorylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage thresholds and toxic effects are not extensively documented, it is known that this compound enhances the efficacy of MEK inhibitors in Ras-mutant cell lines .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the Ras-MAPK signaling pathway. It interacts with enzymes such as KSR2 and MEK1, modulating their activity and influencing metabolic flux . By stabilizing the inactive state of KSR, this compound affects the levels of metabolites involved in the Ras-MAPK pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to the KSR2-MEK1 complex, affecting its localization and accumulation . This interaction ensures that this compound effectively modulates the Ras-MAPK signaling pathway .
Subcellular Localization
This compound’s subcellular localization is primarily within the KSR2-MEK1 complex. This localization is crucial for its activity, as it allows this compound to stabilize the inactive state of KSR and inhibit RAF-mediated MEK phosphorylation . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective function .
Preparation Methods
Industrial Production Methods:: Information regarding large-scale industrial production methods for APS-2-79 is limited. Typically, pharmaceutical companies or research institutions develop proprietary processes for commercial production.
Chemical Reactions Analysis
APS-2-79 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. The major products formed from these reactions remain undisclosed.
Scientific Research Applications
APS-2-79 finds applications across multiple scientific domains:
Chemistry: Researchers study its interactions with kinases and other cellular components.
Biology: this compound aids in understanding signal transduction pathways and cellular responses.
Medicine: Investigations explore its potential as a therapeutic agent, especially in cancer treatment.
Industry: Although not widely used yet, this compound may have future applications in drug development.
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not explicitly listed. APS-2-79’s uniqueness lies in its KSR-dependent mechanism of action, distinguishing it from other MEK inhibitors.
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZLFZZBGBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
